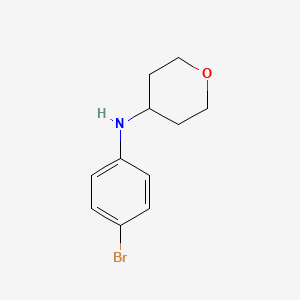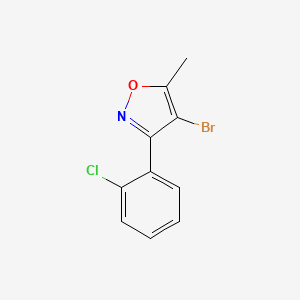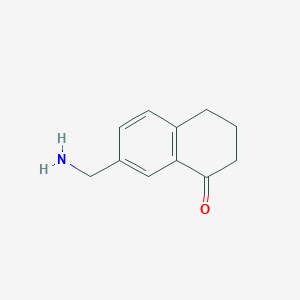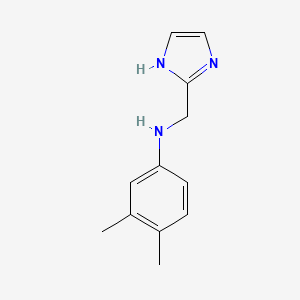
3-(3-Chloropyridin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with propanal in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(3-Chloropyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropyridin-4-yl)-3-(isopropylamino)propan-1-ol: Similar structure but with an isopropylamino group.
3-Piperidin-4-yl-propan-1-ol: Contains a piperidine ring instead of a pyridine ring
Uniqueness
3-(3-Chloropyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(3-chloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H10ClNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2 |
InChI Key |
WWUNCEPTQINKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(3-Methoxyphenyl)oxan-2-yl]methanol](/img/structure/B13269008.png)



amine](/img/structure/B13269033.png)

![3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile](/img/structure/B13269039.png)

![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13269043.png)

![2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B13269050.png)


![4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13269081.png)
